(2-p-Tolyl-ethyl)-hydrazine hydrochloride
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Overview
Description
(2-p-Tolyl-ethyl)-hydrazine hydrochloride is an organic compound with the molecular formula C9H14N2·HCl It is a derivative of hydrazine, where one of the hydrogen atoms is replaced by a (2-p-Tolyl-ethyl) group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-p-Tolyl-ethyl)-hydrazine hydrochloride typically involves the reaction of (2-p-Tolyl-ethyl)amine with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under reflux conditions, and the product is isolated by crystallization from an appropriate solvent.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route, but with optimized reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2-p-Tolyl-ethyl)-hydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azides or nitroso compounds.
Reduction: It can be reduced to form primary amines.
Substitution: It can undergo nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used.
Major Products Formed
Oxidation: Azides or nitroso compounds.
Reduction: Primary amines.
Substitution: Substituted hydrazines or hydrazones.
Scientific Research Applications
(2-p-Tolyl-ethyl)-hydrazine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of (2-p-Tolyl-ethyl)-hydrazine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as an inhibitor or activator of these targets, modulating various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved.
Comparison with Similar Compounds
Similar Compounds
(2-p-Tolyl-ethyl)amine: A precursor in the synthesis of (2-p-Tolyl-ethyl)-hydrazine hydrochloride.
Hydrazine: The parent compound from which this compound is derived.
Phenylhydrazine: A similar compound with a phenyl group instead of a (2-p-Tolyl-ethyl) group.
Uniqueness
This compound is unique due to the presence of the (2-p-Tolyl-ethyl) group, which imparts specific chemical properties and reactivity. This makes it a valuable compound in the synthesis of complex organic molecules and in the study of biochemical pathways.
Properties
IUPAC Name |
2-(4-methylphenyl)ethylhydrazine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2.ClH/c1-8-2-4-9(5-3-8)6-7-11-10;/h2-5,11H,6-7,10H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTYACTJPXVEOGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCNN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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